molecular formula C8H12N2 B062366 N,2,6-trimethylpyridin-4-amine CAS No. 193690-76-5

N,2,6-trimethylpyridin-4-amine

Cat. No.: B062366
CAS No.: 193690-76-5
M. Wt: 136.19 g/mol
InChI Key: WAJRZAKFGHYSOY-UHFFFAOYSA-N
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Description

N,2,6-Trimethylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups at the nitrogen, 2nd, and 6th positions, and an amine group at the 4th position

Scientific Research Applications

N,2,6-Trimethylpyridin-4-amine has several applications in scientific research:

Safety and Hazards

The safety data for “N,2,6-trimethylpyridin-4-amine” indicates that it may be harmful if swallowed or inhaled, and may cause eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-trimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Comparison with Similar Compounds

    2,6-Dimethylpyridine: Lacks the amine group at the 4th position.

    4-Aminopyridine: Lacks the methyl groups at the 2nd and 6th positions.

    2,6-Dimethyl-4-aminopyridine: Similar structure but without the N-methyl group.

Uniqueness: N,2,6-Trimethylpyridin-4-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

N,2,6-trimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRZAKFGHYSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440955
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193690-76-5
Record name N,2,6-trimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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